

The Crystal Structure of 4-Nitroisophthalic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Nitroisophthalic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **4-Nitroisophthalic acid** ($C_8H_5NO_6$), a compound of significant interest as an intermediate in pharmaceutical synthesis and as a ligand in coordination chemistry.^[1] This document details the crystallographic parameters, intermolecular interactions, and the experimental protocols utilized for its structural determination.

Molecular and Crystal Structure Overview

4-Nitroisophthalic acid is a substituted aromatic dicarboxylic acid. The molecule consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a nitro group at position 4. In the crystalline state, the non-hydrogen and non-oxygen atoms of the molecule are nearly coplanar.^[1]

The crystal structure of **4-Nitroisophthalic acid** is primarily defined by a robust network of intermolecular hydrogen bonds. Both carboxylic acid groups participate in centrosymmetric cyclic O—H \cdots O hydrogen-bonding interactions, which propagate to form a distinctive zigzag chain structure.^{[1][2]} In addition to these strong interactions, the supramolecular assembly is further stabilized by weak π — π stacking interactions between the aromatic rings of adjacent molecules.^{[1][2]}

Crystallographic Data

The single-crystal X-ray diffraction analysis of **4-Nitroisophthalic acid** reveals a triclinic crystal system. The detailed crystallographic data and data collection parameters are summarized in the table below.

Parameter	Value	Reference
Chemical Formula	<chem>C8H5NO6</chem>	[1]
Molecular Weight	211.13 g/mol	[1] [3]
Crystal System	Triclinic	[1]
Space Group	P-1	[1]
Unit Cell Dimensions		
a	7.0261 (14) Å	[1]
b	7.4380 (15) Å	[1]
c	8.5775 (17) Å	[1]
α	80.09 (3)°	[1]
β	86.22 (3)°	[1]
γ	75.37 (3)°	[1]
Cell Volume (V)	427.14 (15) Å ³	[1]
Molecules per Unit Cell (Z)	2	[1]
Radiation Type	Mo K α	[1]
Wavelength	0.71073 Å	
Temperature (T)	293 K	[1]
Calculated Density	1.640 g/cm ³	
Absorption Coefficient (μ)	0.15 mm ⁻¹	[1]
Crystal Size	0.30 × 0.25 × 0.20 mm	[1]

Intermolecular Interactions

The stability and packing of the **4-Nitroisophthalic acid** crystal lattice are dictated by specific non-covalent interactions.

Hydrogen Bonding

The primary interaction governing the crystal packing is the formation of centrosymmetric dimers through O—H \cdots O hydrogen bonds between the carboxylic acid moieties of adjacent molecules. These dimers are further linked into zigzag chains. The geometry of these hydrogen bonds is detailed below.

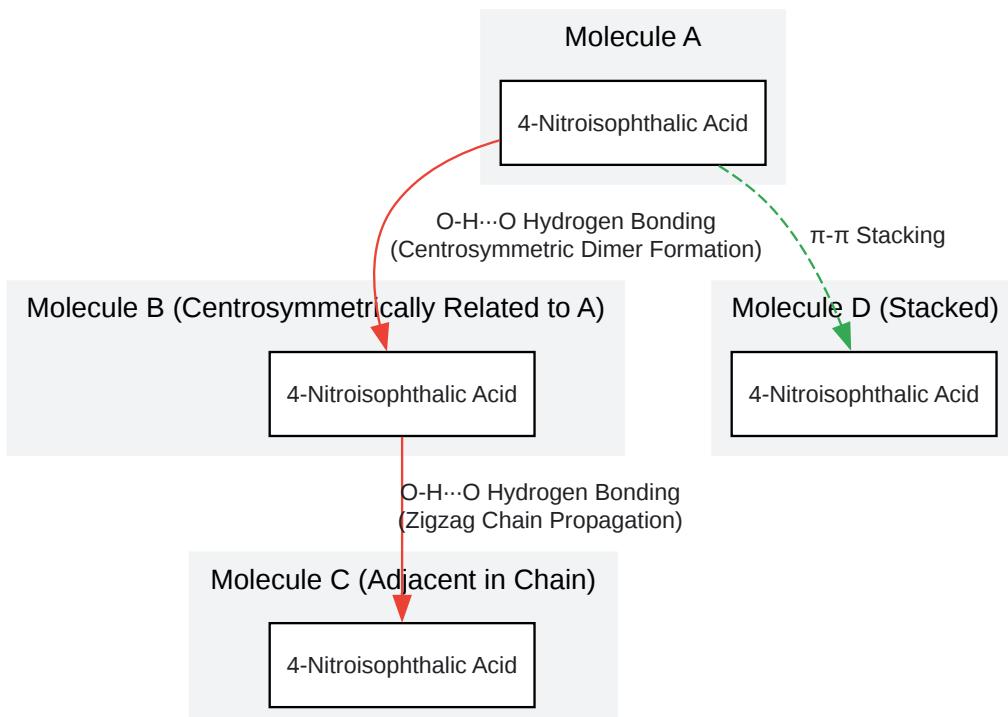
Donor— H \cdots Accept or	D—H (Å)	H \cdots A (Å)	D \cdots A (Å)	D—H \cdots A (°)	Symmetry Code	Reference
O4— H4 \cdots O3	0.86	1.76	2.605 (7)	168	(i) -x+1, - y+1, -z+1	[1]
O5— H5 \cdots O6	0.87	1.73	2.602 (7)	180	(ii) -x+2, -y, -z+1	[1]

π – π Stacking Interactions

Weak π – π stacking interactions contribute to the overall stability of the crystal structure, with a minimum ring centroid separation of 3.893 (4) Å.[\[1\]](#)

The following diagram illustrates the key intermolecular interactions that define the supramolecular assembly of **4-Nitroisophthalic acid**.

Supramolecular Assembly of 4-Nitroisophthalic Acid

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Caption: Intermolecular interactions in the crystal structure.

Experimental Protocols

Synthesis of 4-Nitroisophthalic Acid

Two primary methods for the synthesis of **4-Nitroisophthalic acid** are reported in the literature.

Method 1: Oxidation of 1,3-dimethyl-4-nitrobenzene[4]

- Dissolve 1,3-dimethyl-4-nitrobenzene (10.0 g, 66.2 mmol) in a solvent mixture of pyridine (65.0 mL) and water (130 mL).

- Add potassium permanganate (62.7 g, 0.397 mol) to the solution in batches.
- Stir the reaction mixture at room temperature for 30 minutes.
- After the reaction is complete, filter the mixture.
- Concentrate the filtrate by distillation under reduced pressure.
- Acidify the residue with 1N hydrochloric acid.
- Extract the product with ethyl acetate.
- Wash the organic extract with water and dry it over anhydrous magnesium sulfate.
- Remove the solvent by reduced pressure distillation to yield **4-nitroisophthalic acid** as yellow crystals (12.4 g, 89% yield).[4]

Method 2: Hydrolysis of 4-nitrophthalimide[5]

- Add 4-nitrophthalimide (80 g, 0.416 mole) to a solution of sodium hydroxide (26.6 g, 0.66 mole) in 240 cc of water.
- Heat the mixture to boiling and boil gently for ten minutes.
- Acidify the solution to a litmus-neutral point with concentrated nitric acid (sp. gr. 1.42), then add an additional 70 cc of nitric acid.
- Boil the solution for another three minutes and then cool it below room temperature.
- Extract the cooled solution with two 300-cc portions of alcohol-free ether.
- Dry the combined ether extracts over anhydrous sodium sulfate.
- Distill the ether until solid begins to separate.
- Pour the concentrated solution into a porcelain dish and allow the remaining solvent to evaporate in a fume hood.

- The resulting white crystals of 4-nitrophthalic acid have a melting point of 163–164°C, with a yield of 85–87 g (96–99%).^[5]

Crystallization

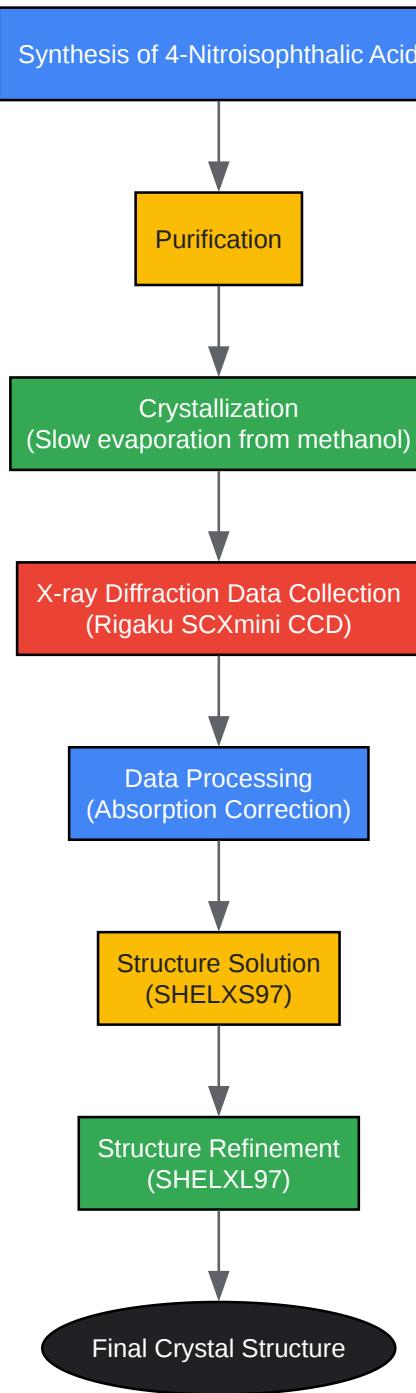
Single crystals of **4-Nitroisophthalic acid** suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution of the commercially purchased compound.^[1]

X-ray Diffraction Data Collection and Structure Refinement

The crystallographic data were collected using a Rigaku SCXmini CCD-detector diffractometer. ^[1] A multi-scan absorption correction was applied to the collected data using the CrystalClear software.^[1] The crystal structure was solved using SHELXS97 and refined by full-matrix least-squares on F^2 using SHELXL97.^[1] All hydrogen atoms attached to carbon and oxygen atoms were fixed geometrically and treated as riding atoms.^[1]

The following diagram outlines the general workflow for the determination of the crystal structure of **4-Nitroisophthalic acid**.

Workflow for Crystal Structure Determination

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